molecular formula C12H13Cl3N4 B12824706 2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride

2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride

Cat. No.: B12824706
M. Wt: 319.6 g/mol
InChI Key: MNGPFAHOUUICJW-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride is a heterocyclic compound that features both pyridine and benzimidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine typically involves the cyclization of 2-aminopyridine with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the use of a copper(I)-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . Another method includes the combination of flavin and iodine to catalyze an aerobic oxidative C-N bond-forming process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions for yield and purity. The use of microwave irradiation and ligand-free Pd(OAc)2-catalyzed three-component reactions can also be employed for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine undergoes various types of chemical reactions, including:

    Oxidation: Catalyzed by transition metals or metal-free oxidation.

    Reduction: Typically involves hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which are valuable in medicinal chemistry .

Mechanism of Action

The mechanism by which 2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it may inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride is unique due to its dual pyridine and benzimidazole structure, which provides a versatile scaffold for various chemical modifications and biological activities.

Properties

Molecular Formula

C12H13Cl3N4

Molecular Weight

319.6 g/mol

IUPAC Name

2-pyridin-2-yl-3H-benzimidazol-5-amine;trihydrochloride

InChI

InChI=1S/C12H10N4.3ClH/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10;;;/h1-7H,13H2,(H,15,16);3*1H

InChI Key

MNGPFAHOUUICJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl.Cl

Origin of Product

United States

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